3-Methyloxathiazolidine 2,2-dioxide
Overview
Description
3-Methyloxathiazolidine 2,2-dioxide is a heterocyclic compound with the molecular formula C3H7NO3S. It is characterized by a five-membered ring containing sulfur, nitrogen, and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyloxathiazolidine 2,2-dioxide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of ethylene glycol with thionyl chloride in the presence of a catalyst such as ruthenium trichloride. The reaction is carried out under reflux conditions, and the product is purified using standard techniques such as recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methyloxathiazolidine 2,2-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound and the reaction conditions employed .
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound under controlled conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to the formation of various derivatives with different functional groups .
Scientific Research Applications
3-Methyloxathiazolidine 2,2-dioxide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyloxathiazolidine 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways within cells. The presence of sulfur and nitrogen atoms in its structure allows it to form strong interactions with target proteins, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyloxathiazolidine 2,2-dioxide
- 3-Hydrazino-1,2-benzisothiazole 1,1-dioxide
- 3-Chloro-2,3-dihydrothiophene 1,1-dioxide
Uniqueness
3-Methyloxathiazolidine 2,2-dioxide is unique due to its specific structural features, including the presence of a methyl group and the arrangement of sulfur, nitrogen, and oxygen atoms within the ring.
Properties
IUPAC Name |
3-methyloxathiazolidine 2,2-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3S/c1-4-2-3-7-8(4,5)6/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZXFIROFFBMQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOS1(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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